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molecular formula C14H10F3NO3 B8423671 3-(Trifluoromethyl)-4-(benzyloxy)nitrobenzene

3-(Trifluoromethyl)-4-(benzyloxy)nitrobenzene

Cat. No. B8423671
M. Wt: 297.23 g/mol
InChI Key: GRKMEOGOXCHHJF-UHFFFAOYSA-N
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Patent
US04166735

Procedure details

To a solution containing 45.1 g (0.02 mole) of 3-(trifluoromethyl)-4-chloronitrobenzene in 100 ml of DMSO was added dropwise at ambient temperature a solution containing 26 g (0.2 mole) of sodium benzyloxide in 75 ml of benzyl alcohol causing the temperature to rise 40° C. After 48 hours at ambient temperature, the reaction mixture was poured into ice water and extracted with ether, and the extract was dried and concentrated to about 200 ml. To the concentrated solution was added 200 ml of hexane and the resulting solution was cooled. Filtration gave 51.5 g (87%) of colorless crystalline solid; m.p. 112°-114° C.
Quantity
45.1 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
sodium benzyloxide
Quantity
26 g
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:14])([F:13])[C:3]1[CH:4]=[C:5]([N+:10]([O-:12])=[O:11])[CH:6]=[CH:7][C:8]=1Cl.[CH2:15]([O:22]CC1C=CC=CC=1)[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1.[Na]>CS(C)=O.C(O)C1C=CC=CC=1>[F:1][C:2]([F:14])([F:13])[C:3]1[CH:4]=[C:5]([N+:10]([O-:12])=[O:11])[CH:6]=[CH:7][C:8]=1[O:22][CH2:15][C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1 |f:1.2,^1:29|

Inputs

Step One
Name
Quantity
45.1 g
Type
reactant
Smiles
FC(C=1C=C(C=CC1Cl)[N+](=O)[O-])(F)F
Name
Quantity
100 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
sodium benzyloxide
Quantity
26 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OCC1=CC=CC=C1.[Na]
Name
Quantity
75 mL
Type
solvent
Smiles
C(C1=CC=CC=C1)O
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise at ambient temperature a solution
CUSTOM
Type
CUSTOM
Details
to rise 40° C
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
CUSTOM
Type
CUSTOM
Details
the extract was dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to about 200 ml
ADDITION
Type
ADDITION
Details
To the concentrated solution was added 200 ml of hexane
TEMPERATURE
Type
TEMPERATURE
Details
the resulting solution was cooled
FILTRATION
Type
FILTRATION
Details
Filtration

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
FC(C=1C=C(C=CC1OCC1=CC=CC=C1)[N+](=O)[O-])(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 51.5 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 866.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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